methyl 4-(3-methylbutan-2-yl)benzoate
Description
Methyl 4-(3-methylbutan-2-yl)benzoate is an aromatic ester featuring a para-substituted branched alkyl chain (3-methylbutan-2-yl) on the benzene ring and a methyl ester group. The branched alkyl substituent introduces steric effects and modulates lipophilicity, while the ester group enables reactivity in hydrolysis or transesterification reactions.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 4-(3-methylbutan-2-yl)benzoate |
InChI |
InChI=1S/C13H18O2/c1-9(2)10(3)11-5-7-12(8-6-11)13(14)15-4/h5-10H,1-4H3 |
InChI Key |
JNAADDCJTJQGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-methylbutan-2-yl)benzoate can be synthesized through the esterification of 4-(3-methylbutan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methylbutan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: 4-(3-methylbutan-2-yl)benzoic acid.
Reduction: 4-(3-methylbutan-2-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 4-(3-methylbutan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(3-methylbutan-2-yl)benzoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The benzene ring allows for electrophilic aromatic substitution, enabling the formation of various derivatives that can modulate biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Target Compound:
- Structure : Benzoate ester with a methyl ester group and a para-3-methylbutan-2-yl substituent.
- Molecular Formula : C₁₃H₁₆O₂.
- Key Properties : Moderate lipophilicity (logP ~3.5 estimated), steric hindrance from the branched alkyl chain.
Analog 1: Methyl 4-tert-butylbenzoate ()
- Structure : Methyl ester with a para-tert-butyl group.
- Molecular Formula : C₁₂H₁₆O₂.
- Higher thermal stability due to the rigid tert-butyl group .
Analog 2: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, )
- Structure: Methyl ester with a piperazinyl-quinoline substituent at the para position.
- Molecular Formula : C₂₉H₂₆N₄O₃.
- Comparison: The quinoline-piperazine moiety introduces hydrogen-bonding capacity and aromaticity, enhancing interactions in biological systems. Higher molecular weight (454.5 g/mol vs. 204.3 g/mol for the target compound) results in distinct solubility and crystallinity profiles .
Analog 3: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230, )
- Structure: Ethyl ester with a phenethylamino-pyridazinyl substituent.
- Molecular Formula : C₂₁H₂₂N₄O₂.
- Comparison: The ethyl ester increases lipophilicity slightly compared to methyl esters.
Physicochemical Properties
*logP values estimated using fragment-based methods.
Analytical Data Comparison
- ¹H NMR: Target Compound: Aromatic protons (δ 7.8–8.1 ppm, para-substitution), methyl ester (δ 3.9 ppm, singlet), and branched alkyl (δ 1.2–1.5 ppm, multiplet). C1 (): Quinoline protons (δ 8.5–9.0 ppm), piperazine (δ 3.2–3.5 ppm), and methyl ester (δ 3.8 ppm) .
- HRMS :
- Target Compound : [M+H]⁺ expected at m/z 205.1234 (C₁₃H₁₆O₂).
- C1 : [M+H]⁺ observed at m/z 455.2081 (C₂₉H₂₆N₄O₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
